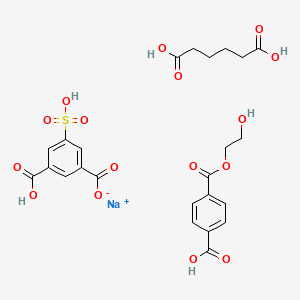
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 5-sulfo-, monosodium salt, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and hexanedioic acid is a complex polymeric compound. This compound is known for its unique chemical structure, which includes sulfonated aromatic rings and various carboxylic acid groups. It is used in various industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of this compound involves the polymerization of 1,3-benzenedicarboxylic acid, 5-sulfo-, monosodium salt with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, and hexanedioic acid. The reaction typically occurs under high-temperature conditions with the presence of a catalyst to facilitate the polymerization process. Industrial production methods often involve continuous polymerization processes to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfonated benzoic acids.
Reduction: Reduction reactions can occur under specific conditions, often resulting in the formation of reduced aromatic compounds.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, leading to the introduction of various functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various advanced materials and polymers.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonated aromatic rings and carboxylic acid groups allow it to form strong interactions with other molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar compounds include:
- 5-Sulfo-1,3-benzenedicarboxylic acid monosodium salt polymer with 1,3-benzenedicarboxylic acid, 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 2,2’-oxybis [ethanol] .
- 5-Sulfo-1,3-benzenedicarboxylic acid, 1,3-dimethyl ester sodium salt polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 2,2’-oxybis [ethanol] . These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of 1,3-benzenedicarboxylic acid, 5-sulfo-, monosodium salt, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and hexanedioic acid lies in its specific combination of monomers, which imparts distinct chemical and physical properties .
Properties
CAS No. |
64945-78-4 |
|---|---|
Molecular Formula |
C24H25NaO16S |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C10H10O5.C8H6O7S.C6H10O4.Na/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5(8)3-1-2-4-6(9)10;/h1-4,11H,5-6H2,(H,12,13);1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-4H2,(H,7,8)(H,9,10);/q;;;+1/p-1 |
InChI Key |
WIBAHQWPFUZURJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OCCO.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



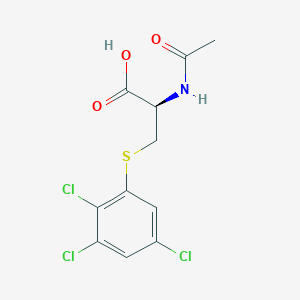
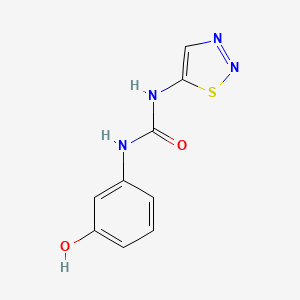

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)

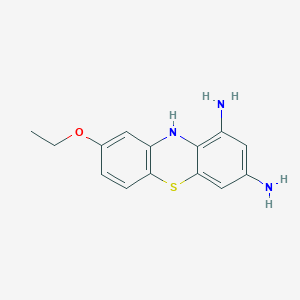

![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


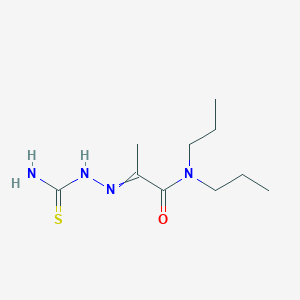
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
